molecular formula C8H19NO B1231849 N,N-Dimethylhexylamine-N-oxide CAS No. 34418-88-7

N,N-Dimethylhexylamine-N-oxide

Cat. No.: B1231849
CAS No.: 34418-88-7
M. Wt: 145.24 g/mol
InChI Key: YYRMITYYFKZLLJ-UHFFFAOYSA-N
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Description

N,N-Dimethylhexylamine-N-oxide is an organic compound with the molecular formula CH₃(CH₂)₅N(O)(CH₃)₂. It is a non-ionic surfactant and is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylhexylamine-N-oxide can be synthesized through the oxidation of N,N-dimethylhexylamine. The typical oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) or peracids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the complete conversion of the amine to the amine oxide .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous oxidation of N,N-dimethylhexylamine using hydrogen peroxide in the presence of a catalyst. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity. The reaction mixture is typically subjected to purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylhexylamine-N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethylhexylamine-N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylhexylamine-N-oxide involves its interaction with lipid bilayers and proteins. As a surfactant, it can disrupt lipid membranes, leading to increased permeability and solubilization of hydrophobic compounds. In biological systems, it can interact with membrane proteins, altering their structure and function. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of molecules, making it a versatile agent in various applications .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyldecylamine-N-oxide: Similar in structure but with a longer alkyl chain.

    N,N-Dimethyloctylamine-N-oxide: Similar in structure but with a different alkyl chain length.

    N,N-Dimethylhexylamine: The parent amine without the N-oxide group.

Uniqueness

N,N-Dimethylhexylamine-N-oxide is unique due to its specific alkyl chain length and the presence of the N-oxide group, which imparts distinct chemical and physical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly effective as a surfactant and solubilizing agent in various applications .

Properties

IUPAC Name

N,N-dimethylhexan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRMITYYFKZLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391165
Record name N,N-Dimethylhexylamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34418-88-7
Record name N,N-Dimethylhexylamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylhexylamine-N-oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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